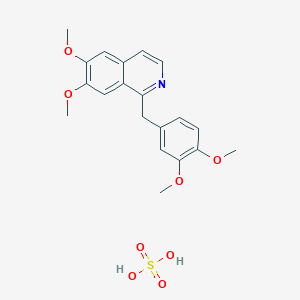

Papaverine sulfate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2053-26-1 |

|---|---|

Molecular Formula |

C20H23NO8S |

Molecular Weight |

437.5 g/mol |

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;sulfuric acid |

InChI |

InChI=1S/C20H21NO4.H2O4S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-5(2,3)4/h5-8,10-12H,9H2,1-4H3;(H2,1,2,3,4) |

InChI Key |

KYFCEOITJFJQGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.OS(=O)(=O)O |

Origin of Product |

United States |

Historical Context and Genesis of Papaverine Research

Origins and Isolation from Papaver somniferum L.

Papaverine (B1678415) is a benzylisoquinoline alkaloid discovered in 1848 by the German chemist Georg Merck. numberanalytics.comwikipedia.org At the time, Merck was a student of Justus von Liebig and the son of Emanuel Merck, the founder of the Merck corporation. wikipedia.org The discovery was the result of investigations into resin-like residues from opium processing. merckgroup.com Papaverine was isolated from the opium poppy, Papaver somniferum L., where it occurs as a natural, albeit minor, component, constituting about 1% of the alkaloids in raw opium. merckgroup.comnih.gov

The isolation of papaverine followed the discovery of other significant alkaloids from the opium poppy, which had commenced with Friedrich Wilhelm Adam Sertürner's isolation of morphine around 1804. mdpi.combritannica.com This initial discovery of morphine is considered the beginning of alkaloid chemistry and sparked a wave of scientific interest in plant-derived compounds. oup.comoup.com The subsequent discoveries of codeine in 1832 and then papaverine in 1848 expanded the known chemical diversity of the opium poppy. ojp.govscielo.br Papaverine is structurally and pharmacologically distinct from the morphinan (B1239233) group of opium alkaloids like morphine and codeine. wikipedia.orgnih.gov It is one of several major alkaloids found in P. somniferum, a plant cultivated for millennia, with its use documented by ancient civilizations like the Sumerians around 3,400 B.C. frontiersin.orgdea.gov

The table below summarizes the timeline of the discovery of the principal alkaloids from Papaver somniferum.

| Alkaloid | Year of Isolation | Discoverer(s) | Chemical Class |

| Morphine | c. 1804 | Friedrich Sertürner | Morphinan |

| Codeine | 1832 | Pierre Jean Robiquet | Morphinan |

| Thebaine | 1835 | Pelletier & Thibouméry | Morphinan |

| Papaverine | 1848 | Georg Merck | Benzylisoquinoline |

| Noscapine (Narcotine) | 1817 | Pierre Jean Robiquet | Phthalideisoquinoline |

This table is generated based on data from multiple sources. wikipedia.orgmdpi.comojp.govscielo.br

Early Pharmacological Observations and Investigations

Following its isolation, papaverine was quickly recognized as being fundamentally different from the other opium alkaloids known at the time. nih.gov Unlike morphine, it does not possess significant narcotic or analgesic properties. numberanalytics.comwikipedia.orgnih.gov The therapeutic value and specific mechanism of action of papaverine were not fully established until decades after its discovery. merckgroup.com

Early pharmacological investigations centered on its effects on muscle tissue. It took approximately 50 years for its antispasmodic effect on smooth muscles to be recognized. merckgroup.com Papaverine was identified as a direct-acting smooth muscle relaxant and a peripheral vasodilator. oup.comnih.gov This action was observed to induce dilatation of coronary, cerebral, and pulmonary arteries. nih.govresearchgate.net By 1914, its potential medical application for treating conditions like hypertension and angina was being suggested. researchgate.net These early findings established papaverine's primary pharmacological profile as a non-narcotic, non-analgesic vasodilator and antispasmodic, setting it apart from the sedative and pain-relieving alkaloids of the opium group. britannica.comnih.gov

| Pharmacological Observation | Description |

| Smooth Muscle Relaxation | Exerts a direct antispasmodic and relaxing effect on smooth muscle tissue. merckgroup.comencyclopedia.pub |

| Vasodilation | Causes the widening of blood vessels, particularly cerebral, coronary, and pulmonary arteries. oup.comnih.gov |

| Lack of Narcotic Effects | Unlike morphine and codeine, it does not produce significant analgesic or sedative effects. numberanalytics.comwikipedia.org |

| Phosphodiesterase Inhibition | Later identified as a non-selective inhibitor of phosphodiesterase (PDE) enzymes, leading to increased intracellular levels of cAMP and cGMP. numberanalytics.comnih.govencyclopedia.pub |

This interactive table summarizes the key early pharmacological findings for papaverine.

Evolution of Academic Interest in Benzylisoquinoline Alkaloids and Papaverine

The scientific journey into benzylisoquinoline alkaloids (BIAs) is a story that spans over a century, beginning with the landmark isolation of morphine in 1806. oup.com This event ignited a profound scientific curiosity in the complex, nitrogen-containing compounds produced by plants, known as alkaloids. oup.comoup.com BIAs represent a large and structurally diverse group of these metabolites, with approximately 2,500 known structures. oup.comfrontiersin.org

Academic interest in this class of compounds, including papaverine, evolved through several key phases:

Early Structural Elucidation: The initial challenge was determining the intricate chemical structures of these molecules. The structural characterization of morphine, for instance, was so difficult that its first total synthesis was not achieved until the 1950s. oup.comoup.com The structure of papaverine itself was first illustrated by Guido Goldschmiedt between 1885 and 1898, with its synthesis being confirmed in 1909. researchgate.netresearchgate.net

Biosynthetic Pathway Investigation: A major driver of academic interest was the question of how plants produce such complex molecules. Early theories were based on "paper chemistry," or chemical deduction. oup.com The introduction of technologies like radioactive tracing, enzyme isolation, and molecular cloning provided powerful tools to unravel the multistep biosynthetic pathways. oup.comnih.gov It was discovered that (S)-reticuline is a critical branch-point intermediate in the biosynthesis of many types of BIAs, including papaverine. nih.govpnas.org

Pharmacological Diversity: The vast range of potent pharmacological properties exhibited by BIAs has been a consistent source of academic and pharmaceutical interest. britannica.comoup.com This group includes narcotic analgesics (morphine, codeine), antimicrobials (berberine, sanguinarine), anticancer drugs (noscapine), and muscle relaxants (papaverine). oup.com Papaverine, as a prominent 1-benzylisoquinoline (B1618099) alkaloid, garnered specific attention for its vasodilatory effects on smooth muscle. oup.comoup.com

Modern Research Approaches: In recent years, the advent of transcriptomics, proteomics, and metabolomics has dramatically accelerated the discovery of new BIA biosynthetic genes. oup.comnih.gov This has not only deepened the understanding of plant metabolism but has also opened avenues for applying synthetic biology to produce valuable BIAs in microbial systems as an alternative to plant extraction. nih.govpnas.org

The sustained academic interest in papaverine and the broader BIA family is a testament to their economic, political, and social importance, driven by their wide-ranging and potent medicinal applications. oup.comoup.com

Biosynthesis and Chemoenzymatic Synthesis of Papaverine

Natural Biosynthetic Pathways in Papaver somniferum L.

The biosynthesis of papaverine (B1678415) is a complex process involving a series of enzymatic reactions. Two main routes have been hypothesized: an N-methylated pathway proceeding through the central intermediate (S)-reticuline and an N-desmethylated pathway that involves (S)-norreticuline. Both pathways originate from the condensation of two L-tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, the precursor to a vast array of benzylisoquinoline alkaloids nih.govencyclopedia.pub.

One proposed route for papaverine biosynthesis involves N-methylated intermediates, with (S)-reticuline serving as a pivotal branch-point compound nih.govnih.gov. This pathway suggests a series of methylation and demethylation steps to arrive at the final papaverine structure.

(S)-Reticuline is a well-established central precursor for a multitude of benzylisoquinoline alkaloids, including morphinans, protoberberines, and benzo[c]phenanthridines nih.govplos.org. Its strategic position in the alkaloid biosynthetic grid stems from its specific pattern of hydroxylation and methylation. In the context of papaverine biosynthesis, the N-methylated pathway posits that (S)-reticuline, which contains an N-methyl group, is channeled towards papaverine through a specific sequence of enzymatic modifications nih.govresearchgate.net. Feeding studies using stable isotope-labeled (S)-reticuline in Papaver seedlings have demonstrated its incorporation into tetrahydropapaverine and papaverine, supporting its role as a precursor nih.gov.

According to the N-methylated pathway, the biosynthesis of papaverine from (S)-reticuline involves several key enzymatic steps. The process is initiated by the O-methylation of (S)-reticuline at the 7-hydroxyl group, a reaction catalyzed by reticuline 7-O-methyltransferase (7OMT), to produce (S)-laudanine nih.govnih.govresearchgate.netwustl.edu. Subsequently, a second O-methylation occurs at the 3'-hydroxyl position of laudanine, yielding laudanosine nih.govnih.govwustl.edu.

The pathway then requires an N-demethylation step to convert laudanosine into tetrahydropapaverine, which lacks the N-methyl group nih.govnih.govwustl.edu. This step is critical, as papaverine itself is a secondary amine. However, the specific enzyme responsible for this N-demethylation reaction in planta has remained elusive pnas.org. The final stage of the pathway involves the aromatization of the tetrahydropapaverine ring system. This is a dehydrogenation reaction that proceeds via a 1,2-dihydropapaverine intermediate, which is then further oxidized to form papaverine nih.govnih.govwustl.edu.

Table 1: Key Intermediates and Enzymes in the Proposed N-Methylated Pathway

| Intermediate | Enzyme | Transformation | Product |

| (S)-Reticuline | Reticuline 7-O-methyltransferase (7OMT) | 7-O-methylation | (S)-Laudanine |

| (S)-Laudanine | 3'-O-methyltransferase | 3'-O-methylation | Laudanosine |

| Laudanosine | Unidentified N-demethylase | N-demethylation | Tetrahydropapaverine |

| Tetrahydropapaverine | Dihydrobenzophenanthridine oxidase (DBOX) or similar oxidase | Dehydrogenation | 1,2-Dihydropapaverine |

| 1,2-Dihydropapaverine | Dihydrobenzophenanthridine oxidase (DBOX) or similar oxidase | Dehydrogenation | Papaverine |

An alternative biosynthetic route, known as the N-desmethylated or NH pathway, has been proposed. This pathway avoids the N-methylated intermediates central to the other route and instead proceeds through (S)-norreticuline encyclopedia.pubresearchgate.net. Evidence for this pathway comes from transcriptomic analyses of high-papaverine poppy mutants and gene silencing experiments researchgate.netnih.govnih.gov.

Suppression of the gene for coclaurine N-methyltransferase (CNMT), which N-methylates (S)-coclaurine to form (S)-N-methylcoclaurine, resulted in a dramatic increase in papaverine levels, suggesting that the main biosynthetic flux proceeds through N-desmethylated compounds nih.gov. Conversely, silencing genes specific to N-methylated alkaloid biosynthesis, such as N-methylcoclaurine 3'-hydroxylase or reticuline 7-O-methyltransferase, did not impact papaverine levels nih.gov.

Despite evidence supporting the N-desmethylated route, the complete elucidation of this pathway has been hampered by the difficulty in identifying and characterizing all the requisite enzymes pnas.orgnih.govnih.gov. A significant challenge has been the identification of the enzyme responsible for the 3'-hydroxylation of the 1-benzylisoquinoline (B1618099) scaffold in the N-desmethylated series nih.gov. Similarly, the specific 3'-O-methyltransferase that acts on N-desmethylated substrates like norreticuline or norlaudanine has been difficult to pinpoint pnas.org. While dihydrobenzophenanthridine oxidase (PsDBOX) has been shown to catalyze the final oxidation of tetrahydropapaverine, its primary role in papaverine production in the whole plant remains under investigation pnas.org.

The existence of two competing hypotheses for papaverine biosynthesis highlights the complexity of alkaloid metabolism in Papaver somniferum. The N-methylated pathway is supported by feeding experiments showing the incorporation of (S)-reticuline into papaverine nih.govnih.gov. However, other studies indicate this incorporation may be at low levels, with the majority of labeled (S)-reticuline being converted into morphinan (B1239233) alkaloids researchgate.netscite.ai.

In contrast, the N-desmethylated pathway is strongly supported by genetic evidence. Comparative transcriptome analysis between a high-papaverine mutant (pap1) and a normal cultivar revealed enhanced expression of enzymes like norreticuline 7-O-methyltransferase (N7OMT) and down-regulation of reticuline 7-O-methyltransferase (7OMT) in the high-papaverine mutant researchgate.netnih.gov. This suggests that (S)-coclaurine, the precursor to (S)-norreticuline, is the preferred branch-point intermediate for papaverine biosynthesis, rather than (S)-reticuline nih.govresearchgate.netnih.gov. Virus-induced gene silencing experiments further corroborate this, indicating the main route to papaverine proceeds via N-desmethylated intermediates nih.gov. The debate remains active, with evidence pointing towards the N-desmethylated route as the primary, though perhaps not exclusive, pathway in planta pnas.orgnih.gov.

Table 2: Key Intermediates and Enzymes in the Proposed N-Desmethylated Pathway

| Precursor | Enzyme | Transformation | Product |

| (S)-Coclaurine | 3' hydroxylase (3'OHase) | 3'-hydroxylation | (S)-Norreticuline |

| (S)-Norreticuline | Norreticuline 7-O-methyltransferase (N7OMT) | 7-O-methylation | Norlaudanine |

| Norlaudanine | 3'-O-methyltransferase (3'OMT) | 3'-O-methylation | Norlaudanosine |

| Norlaudanosine | 4'-O-methyltransferase (4'OMT) | 4'-O-methylation | Tetrahydropapaverine |

| Tetrahydropapaverine | Dihydrobenzophenanthridine oxidase (DBOX) | Dehydrogenation | Papaverine |

Terminal Steps: Dehydrogenation to Papaverine

The final stage in the biosynthesis of papaverine is the aromatization of the B-ring of the precursor molecule, tetrahydropapaverine. This crucial conversion is a dehydrogenation process that proceeds through a key intermediate.

The aromatization of tetrahydropapaverine to papaverine is not a direct, single-step reaction. Scientific investigations have identified a critical intermediate compound, 1,2-dihydropapaverine. jst.go.jpresearchgate.netnih.gov The presence of this intermediate was confirmed through feeding experiments with deuterated (R,S)-tetrahydropapaverine in Papaver seedlings. jst.go.jp

Subsequent analysis using high-resolution mass spectrometry revealed the presence of labeled 1,2-dihydropapaverine, which showed a loss of two deuterium (B1214612) atoms compared to the tetrahydropapaverine precursor. jst.go.jp The characterization of this intermediate was crucial in elucidating the stepwise nature of the final dehydrogenation process. jst.go.jpresearchgate.netnih.gov The two potential structures for the biosynthetic intermediate between tetrahydropapaverine and papaverine were considered to be 1,2-dihydropapaverine and 3,4-dihydropapaverine, with their respective product ions upon mass fragmentation being m/z 190 and m/z 204. jst.go.jp

Below is a table summarizing the key molecules and their mass-to-charge ratios (m/z) involved in the identification of the intermediate.

| Compound | Chemical Formula | Mass-to-Charge Ratio (m/z) of Fragment Ion |

| 1,2-Dihydropapaverine | C₂₀H₂₃NO₄ | 190 |

| 3,4-Dihydropapaverine | C₂₀H₂₃NO₄ | 204 |

| Tetrahydropapaverine | C₂₀H₂₅NO₄ | 192 |

This interactive table provides data on the mass fragmentation of key compounds in papaverine biosynthesis.

The enzymatic conversion of tetrahydropapaverine to papaverine is catalyzed by an oxidase. Research has identified a flavoprotein oxidase known as dihydrobenzophenanthridine oxidase (DBOX) as the enzyme responsible for this final step in papaverine biosynthesis. nih.govnih.gov While the outline refers to "Tetrahydropapaverine Oxidase," studies have shown that DBOX possesses the activity to oxidize tetrahydropapaverine. nih.gov

DBOX is a versatile enzyme that also participates in the biosynthesis of other benzylisoquinoline alkaloids, such as sanguinarine. nih.gov The recombinant DBOX enzyme from Papaver somniferum has been shown to convert (RS)-tetrahydropapaverine to papaverine. nih.gov This finding suggests that DBOX functions as a tetrahydropapaverine oxidase in the context of papaverine biosynthesis.

Chemoenzymatic and Microbial Production Research

The reliance on plant sources for papaverine has prompted research into alternative, sustainable production methods. Chemoenzymatic and microbial-based approaches offer promising avenues for the synthesis of papaverine and its derivatives.

Metabolic engineering has enabled the production of plant-derived natural products in microbial hosts. The biosynthetic pathway of papaverine has been successfully expressed in the yeast Saccharomyces cerevisiae. nih.gov By introducing and optimizing the necessary plant enzymes, researchers have engineered yeast strains capable of de novo biosynthesis of tetrahydropapaverine, the immediate precursor to papaverine. nih.gov

The heterologous expression of complex plant biosynthetic pathways, like that of benzylisoquinoline alkaloids, in microorganisms such as Escherichia coli has also been explored. lbl.gov While challenges remain in functionally expressing all the required enzymes in a single microbial host, co-culture systems of different engineered microbes have been utilized to achieve multi-step conversions along the benzylisoquinoline alkaloid pathway. lbl.gov

A significant advancement in chemoenzymatic production involves a two-step process. First, the precursor molecule, tetrahydropapaverine, is produced through fermentation using engineered microorganisms. nih.gov Following this biological synthesis, a chemical step is employed to convert the precursor into the final product.

Specifically, tetrahydropapaverine biosynthesized by engineered yeast has been successfully converted to papaverine through a one-step chemical oxidation reaction. nih.gov This semisynthetic approach combines the advantages of biological synthesis for complex intermediates with efficient chemical conversion to the final target molecule.

The biosynthetic machinery of Papaver somniferum can be harnessed to produce novel, unnatural analogues of papaverine. By feeding modified precursors to the plant, its enzymes can process these substrates to generate new derivatives. For instance, various tetrahydropapaverine analogues with altered substitution patterns have been successfully converted to the corresponding unnatural papaverine analogues within the opium poppy. pnas.org

This approach, a form of metabolic engineering, allows for the creation of a diverse range of papaverine-related compounds that may possess unique pharmacological properties. The ability of the plant's enzymes to accept and process these modified substrates highlights the potential for generating novel bioactive molecules through engineered biosynthesis. pnas.org

Molecular Mechanisms of Action Research

Phosphodiesterase Inhibition and Cyclic Nucleotide Metabolism

Papaverine (B1678415) sulfate's mechanism of action is significantly rooted in its ability to inhibit phosphodiesterase (PDE) enzymes, which are crucial for regulating intracellular signaling pathways.

Papaverine is recognized as a non-selective inhibitor of phosphodiesterase enzymes. plos.orgdrugbank.comnih.gov This non-selectivity means it can inhibit various PDE families, unlike more modern, targeted inhibitors. scienceopen.com For decades, it has been utilized in research as a general, non-selective PDE inhibitor. portlandpress.com Its primary action involves preventing the breakdown of cyclic nucleotides, leading to vasodilation and smooth muscle relaxation. plos.orgdrugbank.com The antispasmodic effect is a direct action on the muscle and is not related to muscle innervation. drugbank.com Although it acts broadly, research indicates that its potency varies across different PDE families, with a particularly strong effect on PDE10. portlandpress.com

While considered non-selective, papaverine demonstrates potent inhibitory action against specific phosphodiesterase isoforms. Research has increasingly highlighted its powerful inhibition of PDE10A. portlandpress.comnih.govbiorxiv.orgmdpi.com In fact, papaverine inhibits PDE10A at concentrations more than 10-fold lower than those required to inhibit PDEs from any other family, making it a useful tool for studying PDE10A functions. portlandpress.com PDE10A is a dual-substrate enzyme that breaks down both cAMP and cGMP. nih.govacs.orgfrontiersin.org

Beyond PDE10A, papaverine also targets other isoforms, including PDE4D, which is a cAMP-specific PDE. drugbank.comasm.org Studies have shown that papaverine treatment can lead to a dose-dependent reduction in the intracellular levels of PDE4D. asm.org Other research has noted inhibitory effects on PDE3A and PDE4A. acs.org

Table 1: Inhibitory Concentrations (IC₅₀) of Papaverine on Specific PDE Isoforms

| PDE Isoform | IC₅₀ Value | Reference |

| PDE10A | 40 nmol/L | acs.org |

| PDE3A | 287 nmol/L | acs.org |

| PDE4A | 1.6 µmol/L | acs.org |

By inhibiting PDE enzymes, papaverine prevents the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). plos.orgnih.govpatsnap.com This inhibition leads to the intracellular accumulation of both cAMP and cGMP. plos.orgnih.govmdpi.com The elevated levels of these cyclic nucleotides are central to papaverine's vasodilatory and muscle relaxant effects. plos.orgmdpi.com

The increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to effects like the suppression of the NFκB pathway and modulation of mitochondrial metabolism. scienceopen.comnih.gov Similarly, the rise in cGMP levels activates Protein Kinase G (PKG), which mediates smooth muscle relaxation by reducing intracellular calcium concentrations. plos.orgpatsnap.com Studies in human saphenous veins and other tissues have demonstrated that papaverine's ability to increase both cAMP and cGMP is key to preventing vasospasm. plos.orgnih.gov However, the effect can be tissue-specific; for instance, one study on bovine abomasum noted that papaverine only increased cGMP levels at high concentrations and did not alter cAMP content, suggesting its relaxing mechanism in that context might be different. semanticscholar.org In human cortical neurons, pretreatment with papaverine was shown to increase intracellular cAMP levels, contributing to neuroprotective effects. biorxiv.org

Calcium Channel Modulation and Intracellular Calcium Flux

Papaverine's influence on calcium signaling pathways is another critical aspect of its molecular action, contributing significantly to its physiological effects.

Papaverine is known to have direct effects on calcium channels, although the mechanism is complex. drugbank.com Some research indicates that it acts as a blocker of calcium channels, which contributes to its muscle-relaxing and vasodilatory properties by preventing the influx of calcium ions necessary for muscle contraction. patsnap.com The development of verapamil, a well-known calcium-channel blocker, was based on its parent compound, papaverine. oup.com

However, other detailed electrophysiological studies reveal a more nuanced interaction. In rat tail artery myocytes, papaverine was found to stimulate the L-type Ca(2+) current. nih.gov This stimulation is dependent on the PKA pathway, as it was antagonized by a PKA inhibitor. nih.gov This action on L-type Ca(2+) channels appears to oppose its primary vasodilating activity, highlighting a complex interplay of mechanisms. nih.gov Papaverine was also observed to alter the inactivation kinetics of the calcium current at higher concentrations. nih.gov

A key downstream effect of papaverine's action on cyclic nucleotides and calcium flux is the regulation of myosin light chain (MLC) phosphorylation. The contraction of smooth muscle is critically dependent on the calcium-calmodulin-dependent phosphorylation of the 20-kDa myosin light chain (MLC20).

Research on human saphenous vein tissue demonstrates that pretreatment with papaverine significantly inhibits norepinephrine-induced force generation. plos.orgnih.gov This inhibition is directly linked to a decrease in the phosphorylation of MLC20. plos.orgnih.gov In one study, norepinephrine (B1679862) treatment increased MLC20 phosphorylation to 0.382 ± 0.06 Mol Pi/Mol MLC20, whereas papaverine pretreatment prevented this increase, maintaining levels comparable to the untreated baseline (0.11 ± 0.03 Mol Pi/Mol MLC20). plos.org This effect is a consequence of papaverine's ability to block increases in intracellular calcium ([Ca2+]i), thereby preventing the activation of myosin light chain kinase. plos.orgnih.gov

Influence on Actin Cytoskeletal Dynamics and Polymerization

Papaverine has been shown to influence actin cytoskeletal dynamics, a key process in the regulation of smooth muscle contraction. plos.orgphysiology.org The actin cytoskeleton, a network of actin filaments, is crucial for maintaining cell shape, structure, and various cellular functions. numberanalytics.com Research on human saphenous veins (HSV) indicates that papaverine plays a role in preventing vasospasm by modulating both myosin cross-bridge formation and the dynamics of the actin cytoskeleton. plos.orgnih.gov

Specifically, papaverine treatment leads to actin depolymerization. nih.gov This is achieved through the phosphorylation of actin-associated regulatory proteins, such as heat shock protein B6 (HSPB6) and vasodilator-stimulated phosphoprotein (VASP). plos.org An increase in the phosphorylation of VASP has been observed with papaverine treatment, which may prevent the polymerization of filamentous actin (F-actin). plos.org This regulation of actin dynamics contributes to a sustained inhibition of contraction in smooth muscle tissue. plos.orgnih.gov The effect of papaverine on actin polymerization is considered a distinct, separately regulated process from the actomyosin (B1167339) cross-bridge cycling that also governs muscle contraction. physiology.org

Table 1: Influence of Papaverine on Actin Cytoskeletal Dynamics

| Mechanism | Effect | Associated Proteins | Outcome |

|---|---|---|---|

| Actin Depolymerization | Inhibits the formation of F-actin filaments. | HSPB6, VASP | Sustained inhibition of smooth muscle contraction. plos.orgnih.gov |

| Phosphorylation of VASP | Increases, potentially preventing F-actin polymerization. plos.org | VASP | Contributes to the regulation of actin cytoskeletal changes. plos.org |

Modulation of Intracellular Signaling Pathways (beyond PDEs)

Papaverine's influence extends to several intracellular signaling pathways beyond its well-known role as a phosphodiesterase (PDE) inhibitor.

MEK/ERK Signaling Pathway Regulation

Papaverine has been found to modify the mitogen-activated protein kinase (MAPK) pathway by downregulating the phosphorylation of both MEK and extracellular signal-regulated kinase (ERK). nih.govresearchgate.net This regulatory action on the MEK/ERK pathway may be associated with its observed antiviral effects, such as the nuclear retention of viral ribonucleoproteins (vRNPs) and a reduction in influenza virus titers. nih.gov

Studies have shown that papaverine can inhibit the MEK/ERK pathway, which in turn can suppress microglial activation. researchgate.net This inhibition of MEK and ERK phosphorylation has been observed in a dose-dependent manner in human cells. nih.gov The regulation of the MEK/ERK pathway by papaverine might be partially mediated by the cAMP/PKA signaling pathway. researchgate.netresearchgate.net

PI3K/Akt Pathway Interactions

Research indicates that papaverine can affect the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. researchgate.net This pathway is crucial for regulating cell morphology, proliferation, survival, and function, particularly in endothelial cells. nih.gov A study on patients undergoing replantation of severed fingers suggested that the combination of papaverine injection with clustered nursing care led to higher concentrations of PI3K and Akt proteins, which was associated with reduced vascular inflammation and crisis. nih.govnih.govresearchgate.net The PI3K/Akt/mTOR pathway is known to be activated by trauma and inflammation. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Modulation

The mammalian target of rapamycin (mTOR) pathway is another signaling cascade influenced by papaverine. researchgate.net The PI3K/Akt pathway can activate mTOR, and both are serine/threonine kinases. nih.gov In the context of finger replantation, treatment involving papaverine was associated with increased levels of mTOR protein, alongside PI3K and Akt, suggesting a role in promoting endothelial repair and function. nih.govnih.govresearchgate.net There is growing evidence of cross-signaling between the cAMP pathway, which is affected by papaverine's PDE inhibitory action, and the mTOR pathway. up.ac.za

Table 2: Papaverine's Effect on PI3K/Akt/mTOR Pathway Components

| Pathway Component | Observed Effect in a Clinical Setting nih.govnih.govresearchgate.net | Potential Outcome |

|---|---|---|

| PI3K | Increased concentration | Reduced vascular inflammation and crisis |

| Akt | Increased concentration | Reduced vascular inflammation and crisis |

| mTOR | Increased concentration | Reduced vascular inflammation and crisis |

STAT Signaling Pathway Inhibition (e.g., STAT1, STAT2 phosphorylation)

Papaverine has been shown to inhibit the Signal Transducer and Activator of Transcription (STAT) signaling pathway. nih.govnih.gov This pathway is a critical component of the immune response. frontiersin.org Papaverine treatment can decrease the activation of the interferon (IFN)-stimulated response element by suppressing the phosphorylation and subsequent nuclear translocation of STAT1 and STAT2. nih.govnih.gov This inhibition of STAT1 and STAT2 phosphorylation has been observed in the context of viral infections, where papaverine demonstrated the ability to attenuate IFN signaling. nih.govnih.gov The elevation of intracellular cAMP levels due to papaverine's PDE inhibitory action is thought to contribute to the suppression of STAT1 DNA binding. nih.gov

NF-κB and CREB Signaling Activity

Papaverine also modulates the activity of nuclear factor-kappa B (NF-κB) and cAMP-response element binding protein (CREB). biomolther.orgnih.gov In studies related to neuroinflammation, papaverine was found to inhibit NF-κB activity, which in turn can reduce the expression of inflammasome components like NLRP3 and pro-inflammatory cytokines. biomolther.orgnih.govnih.gov This inhibition of NF-κB may be linked to the enhanced phosphorylation of CREB induced by papaverine. biomolther.orgnih.gov The proposed mechanism involves phosphorylated CREB competing for the coactivator CREB binding protein (CBP), thereby inhibiting NF-κB-mediated transcription. biomolther.org Furthermore, papaverine has been shown to promote the transformation of activated microglial cells from a cytotoxic phenotype to a neuroprotective one, an effect likely mediated by the NF-κB signaling pathway. nih.gov

High Mobility Group Box 1 (HMGB1)/Receptor for Advanced Glycation End-products (RAGE) Interaction Suppression

Papaverine has been identified as a direct inhibitor of the interaction between High Mobility Group Box 1 (HMGB1) and the Receptor for Advanced Glycation End-products (RAGE). researchgate.netnih.gov This discovery was made through an in silico 3D-structural similarity screening, which sought mimetics of a specially designed cyclic β-hairpin peptide (Pepb2) that mimics the RAGE-binding domain of HMGB1. researchgate.netnih.gov The peptide, Pepb2, was shown to competitively inhibit the HMGB1/RAGE interaction, and papaverine was identified from the DrugBank library as a structural mimic of this peptide. researchgate.netnih.gov

The binding of HMGB1, a protein released by immune or dying cells during injury and infection, to RAGE is a critical event in the propagation of both acute and chronic inflammatory conditions. researchgate.netnih.govfrontiersin.org By blocking this interaction, papaverine effectively suppresses HMGB1-mediated inflammatory responses. researchgate.net Research has demonstrated that papaverine inhibits the HMGB1-dependent production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in mouse macrophage-like RAW264.7 cells and bone marrow-derived macrophages. researchgate.netnih.gov This mechanism suggests papaverine's potential as a therapeutic agent against inflammatory diseases driven by the HMGB1/RAGE signaling axis. researchgate.netnih.gov

Influence on Inflammasome Activation (e.g., NLRP3 Inflammasome)

Papaverine exerts a significant inhibitory effect on the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.govresearchgate.netuobaghdad.edu.iq The NLRP3 inflammasome is a cytosolic multi-protein complex responsible for the maturation and secretion of potent pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β). researchgate.net Its activation involves a two-step process: a priming step that upregulates the expression of inflammasome components like NLRP3 and pro-IL-1β, and an activation step that triggers proteolytic cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β into its mature, active form. researchgate.net

Research shows that papaverine administration suppresses NLRP3 inflammasome-dependent IL-1β processing. nih.govresearchgate.net The underlying mechanism for this inhibition involves the modulation of key signaling pathways. Papaverine has been found to inhibit Nuclear Factor-κB (NF-κB) activity, a critical transcription factor in the priming step that upregulates NLRP3 and IL-1β expression. nih.govuobaghdad.edu.iq Concurrently, it enhances the activity of the cAMP-response element-binding protein (CREB). uobaghdad.edu.iq By modulating the NF-κB and CREB signaling pathways, papaverine effectively reduces the expression of inflammasome components, leading to decreased microglial activation and subsequent neuronal cell death in preclinical models. nih.govuobaghdad.edu.iq This neuroprotective effect highlights its potential for conditions where neuroinflammation, aggravated by systemic inflammation, plays a pathological role. nih.govresearchgate.net

| Research Model | Key Findings on Papaverine's Action | Reference |

| MPTP/LPS-induced mouse model of Parkinson's Disease | Suppressed activation of NLRP3 inflammasome. | nih.gov |

| Inhibited maturation and processing of Interleukin-1β (IL-1β). | uobaghdad.edu.iq | |

| Reduced microglial activation and dopaminergic neuronal cell death. | researchgate.net | |

| Inhibited Nuclear Factor-κB (NF-κB) activity. | nih.gov | |

| Enhanced cAMP-response element binding protein (CREB) activity. | uobaghdad.edu.iq |

Farnesoid X Receptor (FXR) Agonism and Related Gene Expression

Recent research has identified papaverine as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. researchgate.netnih.gov This agonistic activity is central to papaverine's protective effects in models of cholestasis, a condition of impaired bile flow. researchgate.netnih.gov Activation of the FXR signaling pathway by papaverine leads to the modulation of a network of target genes that work to restore bile acid homeostasis, reduce liver injury, and counter oxidative stress. nih.govnih.gov Studies in rat models of alpha-naphthylisothiocyanate (ANIT)-induced cholestasis demonstrated that papaverine treatment significantly restored the reduced mRNA and protein expression of FXR. researchgate.netnih.govnih.gov This activation triggers a cascade of downstream gene expression changes. nih.gov

As a consequence of its FXR agonist activity, papaverine upregulates the expression of the Bile Salt Export Pump (BSEP), encoded by the ABCB11 gene. nih.gov BSEP is a critical transport protein located on the canalicular membrane of hepatocytes, responsible for the ATP-dependent efflux of bile salts from the liver into the bile. oup.com In a rat model of cholestasis where BSEP expression was significantly reduced, treatment with papaverine restored the expression of BSEP at both the mRNA and protein levels. researchgate.netnih.govresearchgate.net This action enhances the elimination of toxic bile acids from the liver, thereby mitigating liver damage. nih.gov

Papaverine treatment also leads to the upregulation of Small Heterodimer Partner (SHP) mRNA expression. researchgate.netnih.govresearchgate.net SHP is an atypical nuclear receptor that lacks a conventional DNA-binding domain and acts as a key transcriptional repressor. nih.gov It is a primary target gene of FXR. nih.gov Upon activation by FXR, SHP inhibits the expression of several genes involved in bile acid synthesis, most notably Cholesterol 7α-hydroxylase (CYP7A1), providing a crucial negative feedback mechanism to control bile acid levels. frontiersin.org In studies where cholestasis induction led to a sharp decrease in SHP mRNA levels, papaverine administration significantly increased its expression, contributing to the restoration of bile acid homeostasis. researchgate.netresearchgate.net

Papaverine's influence extends to other important transcription factors involved in liver protection. It has been shown to significantly increase the gene expression of Hepatocyte Nuclear Factor 1α (HNF1α), which is downregulated during cholestatic injury. researchgate.netnih.govnih.gov HNF1α is involved in the expression of various liver-specific genes, and its restoration is part of the protective mechanism. nih.govnih.gov

Furthermore, papaverine activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, such as that induced by cholestasis, papaverine treatment upregulates the mRNA levels of Nrf2 and its downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). researchgate.netnih.govnih.gov This activation enhances the cellular antioxidant capacity, as evidenced by increased levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), thereby protecting liver cells from oxidative damage. nih.gov

| Target Gene/Pathway | Effect of Papaverine Treatment | Implied Mechanism | Reference |

| FXR | Upregulates mRNA and protein expression | Direct agonism | researchgate.netnih.gov |

| BSEP | Upregulates mRNA and protein expression | FXR-mediated transcriptional activation | nih.govresearchgate.net |

| SHP | Upregulates mRNA expression | FXR-mediated transcriptional activation | researchgate.netresearchgate.net |

| HNF1α | Upregulates mRNA expression | Restoration of hepatocyte function | nih.govnih.gov |

| Nrf2 | Upregulates mRNA expression and activates pathway | Activation of antioxidant response | nih.govnih.gov |

Mitochondrial Metabolism and Reactive Oxygen Species (ROS) Generation

Papaverine has been reported to function as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key enzyme complex in the electron transport chain. amazonaws.com Inhibition of phosphodiesterase 10A (PDE10A) by papaverine leads to an increase in 3′,5′-cyclic adenosine monophosphate (cAMP), which can subsequently alter the function of mitochondrial complex I. amazonaws.com As this complex is a primary site of reactive oxygen species (ROS) production, its modulation by papaverine can directly influence cellular redox status. amazonaws.com

The impact of papaverine on ROS generation can vary depending on the cellular context and duration of exposure. In studies using various cancer cell lines, papaverine treatment led to an increase in hydrogen peroxide (H₂O₂) production. amazonaws.com For example, in A549 lung cancer cells, H₂O₂ production increased after 48 and 72 hours of exposure, while in MDA-MB-231 breast cancer cells, the increase was observed at 72 hours. amazonaws.com Another study investigating the combination of papaverine with nutrient deprivation in breast cancer cells found that this combination altered ROS generation by specifically reducing superoxide (O₂⁻) levels while increasing H₂O₂ production. nih.gov This shift in ROS species suggests a complex interplay between papaverine's effect on mitochondrial metabolism and the cell's antioxidant systems. nih.gov

Activation of Mitochondrial Complex I

Recent research has identified papaverine as an inhibitor of mitochondrial complex I, a key component of the electron transport chain. nih.govnih.gov This inhibition has been observed across a variety of cancer and normal cell lines. nih.gov Studies have shown that papaverine can decrease mitochondrial function within minutes at low micromolar concentrations. nih.gov The mechanism appears to involve a reversible, off-target effect on complex I. nih.gov

The interaction with complex I is thought to be linked to papaverine's known role as a phosphodiesterase 10A (PDE10A) inhibitor. mdpi.commdpi.com Inhibition of PDE10A leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). mdpi.comup.ac.za This accumulation of cAMP can, in turn, activate protein kinase A (PKA), which is involved in the activation of mitochondrial complex I. mdpi.comup.ac.za Specifically, PKA-mediated phosphorylation of the NDUFS4 subunit of complex I is believed to play a role. mdpi.commdpi.com This phosphorylation can increase the import of NDUFS4 into the mitochondria, where it can replace damaged subunits and restore the activity of the complex. mdpi.com

Interestingly, some research suggests that papaverine competitively inhibits the activity of mitochondrial complex I by blocking the action of rotenone (B1679576), a classic complex I inhibitor. mdpi.comup.ac.za In some contexts, papaverine has been reported to be a more potent mitochondrial inhibitor than rotenone. mdpi.comup.ac.za However, the effect of papaverine on complex I-driven ATP production can differ depending on whether intact or permeabilized cells are used, suggesting the involvement of cellular metabolism or feedback mechanisms. google.com

Interactive Table: Effects of Papaverine on Mitochondrial Function

| Cell Lines | Papaverine Concentration | Duration of Exposure | Observed Effect on Mitochondrial Function | Reference |

| Panel of 28 cancer and normal cell lines | Low micromolar | Minutes | Decreased mitochondrial function | nih.gov |

| MDA-MB-231, A549, DU145 cells | 50, 100, 150, 300 µM | 72 hours | Dose-dependent decrease in cell growth | mdpi.com |

| LHON mutant (11778 G>A) cells | 30 µM | 22 hours | No effect on rotenone de-sensitization in the presence of a PKA inhibitor | google.com |

| Permeabilized LHON mutant cells | Not specified | 30 minutes | Inhibition of complex I driven ATP production | google.com |

Impact on Oxidative Stress Markers (e.g., SOD, GSH)

The modulation of mitochondrial complex I by papaverine has direct implications for the production of reactive oxygen species (ROS), as complex I is a primary source of ROS. mdpi.commdpi.com An increase in ROS can lead to oxidative stress, a condition that can influence cell survival and proliferation. mdpi.comup.ac.za

Research has shown that papaverine can increase the production of hydrogen peroxide (H₂O₂), an indicator of oxidative stress, in various cancer cell lines. mdpi.comup.ac.za This effect is thought to be a consequence of the inhibition of PDE10A and the subsequent accumulation of cAMP, which ultimately leads to the upregulation of mitochondrial complex I and, consequently, ROS. mdpi.com

Conversely, some studies have demonstrated that papaverine treatment can lead to a significant increase in the levels of key antioxidant enzymes, namely superoxide dismutase (SOD) and glutathione (GSH). researchgate.net In a rat model of cholestasis, papaverine administration resulted in a notable increase in both SOD and GSH levels in the liver. researchgate.net Similarly, in a rat model of ulcerative colitis, papaverine, particularly in combination with sulfasalazine, led to a significant recovery in the levels of SOD. researchgate.net

The antioxidant enzymes SOD and GPx (glutathione peroxidase) are crucial for cellular defense against oxidative damage. mdpi.com SOD catalyzes the dismutation of the superoxide radical, while GPx is involved in scavenging hydrogen peroxide. mdpi.com Glutathione (GSH) is a vital intracellular antioxidant that plays a key role in protecting cells from oxidative stress. frontiersin.orgdovepress.com

Interactive Table: Papaverine's Influence on Oxidative Stress Markers

| Study Model | Papaverine Treatment | Oxidative Stress Marker | Observed Effect | Reference |

| MDA-MB-231, A549, and DU145 cells | 150 µM for 48h | Hydrogen Peroxide (H₂O₂) | Fold increase of 1.27, 1.31, and 1.44 respectively | up.ac.za |

| Rat model of cholestasis | Not specified | Superoxide Dismutase (SOD) | Significantly increased | researchgate.net |

| Rat model of cholestasis | Not specified | Glutathione (GSH) | Significantly increased | researchgate.net |

| Rat model of ulcerative colitis | 200 mg/kg | Superoxide Dismutase (SOD) | Significantly recovered | researchgate.net |

Structure Activity Relationship Sar Studies and Analogues

Molecular Architecture and Essential Structural Motifs

The key structural components of papaverine (B1678415) are:

Isoquinoline (B145761) nucleus: A heterocyclic scaffold. nih.gov

1-benzyl substituent: This group is essential for binding to the target. nih.gov

3,4-dimethoxy substitution on the benzyl (B1604629) ring: Similar to the isoquinoline methoxy (B1213986) groups, these are important for pharmacological activity. nih.gov

Identification of Key Substituents for Pharmacological Activity

SAR studies have pinpointed several key substituents that are critical for papaverine's pharmacological activity, particularly its PDE inhibitory effects. The enzyme inhibition activity of papaverine analogs is significantly influenced by hydrophobicity and steric factors. nih.gov A quantitative correlation has been established between the inhibition activity and the van der Waals volume of the analogues. nih.gov

Modifications to the methoxy groups have been shown to impact activity. For instance, replacing the 7-methoxy group on the isoquinoline ring with a 7-(2-fluoroethoxyl) group resulted in a significant decrease in PDE10A inhibitory activity. snmjournals.org This suggests that the electronic and steric properties of the substituent at this position are finely tuned for optimal interaction with the enzyme.

Furthermore, the introduction of fluoroalkyl groups has been explored in drug discovery to enhance resistance to metabolic degradation by cytochrome P450 enzymes. mdpi.com In the case of papaverine, the introduction of a trifluoromethyl (CF3) group at the C-15 position of the pendant benzyl ring was achieved, creating a novel analogue. mdpi.com

Design and Synthesis of Novel Papaverine Analogues

The quest for improved therapeutic agents has driven the design and synthesis of numerous papaverine analogues. These efforts aim to enhance potency, selectivity, and pharmacokinetic properties.

One approach involves the photochemical cyclization of N-acyl-α-dehydroarylaninamides to produce papaverine analogues. clockss.org This method provides a regioselective route to new derivatives. Another strategy utilizes late-stage C-H functionalization to create a library of papaverine analogues. mdpi.com Although the yields were sometimes low, this approach enabled the synthesis of several new compounds, including those with fluoroalkyl substituents. mdpi.com

A metal-free, three-step synthesis has been developed to create functionalized 1-methyleneisoquinolines, which serve as precursors for papaverine and its analogues. acs.org This method involves the acid-promoted ring opening of fused triazoles, allowing for the introduction of diverse nucleophiles. acs.org

Researchers have also synthesized fluorine-containing papaverine analogues to develop high-affinity PDE10A inhibitors. snmjournals.org The synthesis involved the reaction of 2-methoxy-2-arylethanamines with substituted benzylacetic acids, followed by cyclization. snmjournals.org

The synthesis of novel papaverine-metal complexes with vanadium(III), ruthenium(III), and gold(III) has also been explored to enhance the biological activity of the parent drug. researchgate.net

Comparative Analysis of Analogues and Derivatives

Comparative studies of papaverine analogues have provided valuable insights into their structure-activity relationships. For example, a comparison of fluoro-substituted papaverine analogues revealed that 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline (13b) had a PDE10A inhibitory activity (IC50=28 nM) comparable to that of papaverine (IC50=21 nM). snmjournals.org In contrast, analogues with a 7-(2-fluoroethoxyl) group on the isoquinoline ring showed much lower binding affinity. snmjournals.org

In a study involving late-stage functionalization, the reaction of papaverine with zinc trifluoromethanesulfinate yielded mono-CF3 derivatives. mdpi.com A surprising radical-induced exchange reaction was also observed, where the dimethoxybenzyl group of papaverine was replaced by an alkyl group, leading to the synthesis of novel fragments based on the isoquinoline scaffold. mdpi.com

The anticancer activity of papaverine–metal complexes has also been evaluated. The papaverine-Au(III) complex demonstrated higher anticancer activity against human breast cancer MCF-7 cells and hepatocellular carcinoma HepG-2 cells than papaverine alone. researchgate.net Notably, the Au complex showed better activity against MCF-7 cells than the established anticancer drug cisplatin. researchgate.net

Table 1: Comparative PDE10A Inhibitory Activity of Papaverine and its Analogue

| Compound | IC50 (nM) |

|---|---|

| Papaverine | 21 |

| 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline (13b) | 28 |

Data sourced from Zhang et al. (2009). snmjournals.org

Influence of Stereochemistry on Biological Activity

While papaverine itself is not chiral, the introduction of chiral centers in its analogues or the study of its precursors highlights the importance of stereochemistry in biological activity. The biosynthesis of papaverine involves chiral intermediates like (S)-reticuline. pnas.orgnih.gov The stereospecificity of enzymes in these biosynthetic pathways underscores the role of chirality in molecular recognition. nih.gov

For many classes of compounds, stereochemistry is a critical determinant of potency and pharmacokinetic properties. mdpi.com Different stereoisomers can exhibit distinct interactions with protein targets and transport systems. mdpi.com For instance, the differential selectivity of enzymes for substrates based on their stereochemistry is a key feature in the metabolism of benzylisoquinoline alkaloids. nih.gov Although direct studies on the stereoisomers of papaverine analogues are not extensively detailed in the provided context, the principles of stereoselectivity observed in related natural products suggest that if chiral centers were introduced into the papaverine scaffold, the resulting stereoisomers would likely exhibit different biological activities. The biosynthesis of (S)-tetrahydropapaverine, a direct precursor to papaverine, further emphasizes the stereochemical control in the natural production of these alkaloids. pnas.org

Pre Clinical Research Methodologies and Findings

In Vitro Cellular Research Models

Cell Proliferation and Viability Assays

Papaverine (B1678415) has demonstrated time- and dose-dependent anti-proliferative effects across various cancer cell lines. up.ac.za Spectrophotometry, often using crystal violet staining, is a common method to assess these effects. up.ac.za For instance, exposure to 150 μM of papaverine for 48 hours resulted in reduced cell growth to 56% in the MDA-MB-231 (triple-negative breast cancer) cell line, 53% in the A549 (adenocarcinoma alveolar cancer) cell line, and 64% in the DU145 (prostate cancer) cell line. up.ac.za Another study utilizing the MTT assay showed that after 48 hours of exposure, cell growth was reduced to 38% in HepG-2 (human hepatoma) cells, 35% in HT 29 (colon adenocarcinoma) cells, 20% in T47D (breast cancer) cells, and 15% in HT 1080 (fibrosarcoma) cells. nih.gov

Notably, papaverine appears to exhibit selective cytotoxicity towards tumorigenic cells. mdpi.com A study comparing its effects on PC-3 (prostate cancer) cells and non-tumorigenic normal human fibroblast (NHF) cells revealed that a 200 μM concentration of papaverine reduced the viability of PC-3 cells to 10%, while only reducing NHF cell viability to 90%. nih.govmdpi.com This suggests a degree of specificity in its action against cancer cells. mdpi.com The half-maximal inhibitory concentration (IC50) for cell viability after 48 hours of exposure has been reported to be greater than 10 μM in MDA-MB-231, MCF7 (breast cancer), and PC-3 cells. nih.gov

Table 1: Antiproliferative Effects of Papaverine on Various Cell Lines

Cell Cycle Analysis (e.g., Sub-G1 Phase Induction)

Flow cytometry using propidium (B1200493) iodide staining is a key technique to analyze the effects of papaverine on cell cycle progression. up.ac.za Studies have shown that papaverine can induce an increase in the population of cells in the sub-G1 phase, which is indicative of apoptosis. up.ac.zajbuon.com For example, after 72 hours of exposure, papaverine led to a 46% increase in cells in the sub-G1 phase and a 10% increase in endoreduplication. up.ac.za

In PC-3 human prostate cancer cells, treatment with 10, 80, and 120 µM of papaverine for 48 hours resulted in a dose-dependent increase in the sub-G1 population to 12.5%, 28.7%, and 52.4%, respectively, compared to just 2.3% in untreated cells. jbuon.com Similar effects were observed in other cell lines. In MDA-MB-231 cells, exposure to various concentrations of papaverine for 72 hours led to a significant increase in the sub-G1 phase, reaching up to 46%. semanticscholar.org In DU145 cells, a 72-hour exposure to 150 µM papaverine resulted in a 23% increase of cells in the sub-G1 phase. semanticscholar.org

Table 2: Effect of Papaverine on Sub-G1 Phase Induction

Cellular Morphology and Migration Studies

Light microscopy is a fundamental tool for observing morphological changes induced by papaverine. up.ac.za In MDA-MB-231, A549, and DU145 cells, papaverine treatment led to a decrease in cell density, an increase in cell debris, and abnormal morphological changes in a dose- and time-dependent manner. nih.gov Specifically, after 72 hours of exposure, an increase in cellular protrusions was observed, with a 34% increase in MDA-MB-231 cells and a 23% increase in A549 cells. up.ac.za In LNCaP prostate cancer cells, treatment with papaverine resulted in cells with smaller bodies and long processes or extensions. mdpi.com

Migration assays, such as the scratch assay, have been used to evaluate the effect of papaverine on cell motility. up.ac.za After 48 hours, 100 µM of papaverine reduced cell migration to 81% in MDA-MB-231 cells, 91% in A549 cells, and 71% in DU145 cells. up.ac.za In human fibrosarcoma HT1080 cells, papaverine was found to suppress RAGE-dependent cell migration and invasion. researchgate.net

Gene Expression and Protein Phosphorylation Analysis (e.g., Western Blotting, qRT-PCR)

Western blotting and quantitative real-time PCR (qRT-PCR) are employed to investigate the molecular mechanisms underlying papaverine's effects. up.ac.za In PC-3 cells, papaverine treatment led to a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and a dose-dependent increase in the pro-apoptotic protein Bax. jbuon.com Furthermore, the expression levels of NF-κB, PI3K, and phospho-Akt were markedly decreased. jbuon.com

In human glioblastoma T98G cells, papaverine inhibited HMGB1-promoted cell proliferation. nih.gov Studies on human saphenous vein tissue showed that papaverine pre-treatment led to increased phosphorylation of heat shock-related protein 20 (HSPB6) and vasodilator-stimulated phosphoprotein (VASP), along with decreased levels of filamentous actin (F-actin), suggesting actin depolymerization. plos.org In the context of influenza virus infection, Western blot analysis revealed that papaverine reduced the phosphorylation of MEK and ERK in HEK293T cells without altering the total amount of these proteins. mdpi.com

Ion Channel and Receptor Binding Studies

Papaverine's interaction with ion channels has been investigated, particularly with the human ether-a-go-go-related gene (HERG) potassium channels. Studies on HERG channels expressed in HEK293 cells and Xenopus oocytes showed that papaverine blocks these channels in a concentration-, voltage-, and time-dependent manner. nih.gov The IC50 for the blockade of HERG current in HEK293 cells was 0.58 µM. nih.gov In Xenopus oocytes, the IC50 decreased with depolarization, being 38.8, 30.0, and 24.8 µM at -10, +20, and +40 mV, respectively. nih.gov Mutations in the S6 domain of the channel, specifically Y652A and F656A, attenuated or abolished the blocking effect, suggesting that papaverine binds at the pore of the channel. nih.gov Papaverine is also known to be a blocker of Ca²⁺ channels. researchgate.net

Enzyme Inhibition Assays (e.g., Phosphodiesterases)

Papaverine is a well-known inhibitor of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. asm.org This inhibition leads to an increase in intracellular cAMP levels. asm.org In isolated rat ileum preparations, papaverine inhibited both carbachol- and high K⁺-induced contractions with EC50 values of 8.72 µM and 8.14 µM, respectively, demonstrating its PDE inhibitory activity. researchgate.netmdpi.com

In bovine spermatozoa, the major cAMP-PDE activity was found to be sensitive to papaverine, which is a specific inhibitor of the PDE10 family. nih.gov In hepatocarcinoma HepG-2 cells, papaverine was shown to inhibit telomerase by down-regulating the expression of its catalytic subunit, hTERT, with an IC50 value of 60 µM for both telomerase activity reduction and hTERT expression. researchgate.net

Table 3: Compounds Mentioned in the Article

In Vivo Animal Model Research

Models for Vascular Biology Studies (e.g., Vasospasm Prevention)

In vivo animal models have been crucial in confirming the vasorelaxant properties of papaverine observed in isolated tissues. It has been successfully used to prevent vasospasm in various arterial and venous grafts in surgical settings. hsforum.com Animal studies have shown that topical and intraluminal administration of papaverine is effective in preventing spasm. hsforum.com For example, a study on the rat femoral artery demonstrated the preventive and resolving effects of papaverine on induced vasospasm. mdpi.com The vasodilatory effect of papaverine is reported to be rapid, often occurring within one to five minutes of local administration. mdpi.com While effective, some studies have also raised concerns about potential tissue toxicity at high concentrations due to the acidic pH of clinical papaverine solutions. mdpi.com

Models for Inflammatory Responses (e.g., Sepsis Models, Neuroinflammation)

Papaverine has demonstrated significant anti-inflammatory and neuroprotective effects in various animal models of inflammation. In a mouse model of Parkinson's disease, papaverine was shown to have therapeutic effects by exerting neuroprotective and anti-inflammatory actions. biomolther.org Specifically, in a microglial priming model in mice, papaverine reversed pathological and inflammatory changes, including microglial activation and dopaminergic cell loss. biomolther.orgnih.gov It was found to suppress the activation of the NLRP3 inflammasome and subsequent maturation of interleukin-1β (IL-1β). nih.gov

In sepsis models, papaverine has shown promise in mitigating inflammatory damage. In a rat model of sepsis-induced acute lung injury, papaverine was found to increase plasma levels of soluble receptor for advanced glycation end products (sRAGE) and decrease levels of high mobility group box-1 (HMGB1), a pro-inflammatory cytokine. nih.gov This suggests that papaverine inhibits the HMGB1/RAGE interaction, thereby reducing the release of pro-inflammatory cytokines like TNF-α and IL-6. nih.govresearchgate.net Similarly, in a rat model of sepsis-induced critical illness neuropathy, papaverine demonstrated neuroprotective effects, likely by suppressing the RAGE-HMGB1 axis and through its antioxidant properties. researchgate.net

Furthermore, in mouse models of neuroinflammation induced by lipopolysaccharide (LPS), papaverine suppressed microglial activation and the expression of pro-inflammatory genes. nih.gov These effects were linked to the inhibition of phosphodiesterase 10 (PDE10) and the subsequent activation of the PKA signaling pathway. nih.gov

Models for Antiviral Activity (e.g., Influenza, Paramyxoviruses, SARS-CoV-2)

Papaverine has been identified as a potential broad-spectrum antiviral agent. In vitro and in vivo studies have explored its efficacy against several viruses. Research has shown that papaverine effectively inhibits multiple strains of the influenza virus, including A/WSN/33 (H1N1), A/Udorn/72 (H3N2), and B/Lee/40. nih.govnih.gov Kinetic studies indicated that papaverine acts at a late stage of the influenza virus life cycle by inhibiting the nuclear export of viral ribonucleoprotein (vRNP). nih.govresearchgate.net This is thought to be achieved through the modulation of host cell signaling pathways, specifically the MEK/ERK cascade. nih.govmdpi.com

Beyond influenza, papaverine has also shown inhibitory activity against paramyxoviruses such as parainfluenza virus 5 (PIV5), human parainfluenza virus 3 (HPIV3), and respiratory syncytial virus (RSV). nih.govnih.gov More recently, papaverine has been investigated for its activity against SARS-CoV-2. It has been shown to have antiviral efficacy against SARS-CoV-2 and its variants, acting at the post-entry stage of the viral life cycle. researchgate.netnih.gov In addition to its direct antiviral effects, papaverine has been found to have immunomodulatory properties, attenuating interferon signaling, which could be beneficial in managing the inflammatory response associated with severe COVID-19. researchgate.netnih.gov

Table 1: Summary of In Vivo Antiviral Activity of Papaverine

| Virus | Model System | Key Findings |

|---|---|---|

| Influenza A (H1N1, H3N2), Influenza B | Cell culture (MDCK, A549, HEK293T) | Inhibited multiple strains; acted at a late stage of the life cycle by suppressing vRNP nuclear export. nih.govnih.govmdpi.com |

| Paramyxoviruses (PIV5, HPIV3, RSV) | Cell culture (Vero, A549) | Demonstrated inhibitory action against these viruses. nih.govnih.gov |

| SARS-CoV-2 | Cell culture (Vero E6), primary human bronchial epithelial cells | Showed antiviral efficacy against various variants; acted at the post-entry stage; attenuated interferon signaling. researchgate.netnih.gov |

Models for Metabolic Disorders (e.g., Cholestasis)

Papaverine has been investigated for its protective effects in a rat model of cholestasis induced by alpha-naphthylisothiocyanate (ANIT), a hepatotoxin that causes intrahepatic cholestasis. nih.gov In this model, pre-treatment with papaverine significantly reduced the elevation of serum markers of liver damage, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), total bilirubin (B190676) (TBIL), and total bile acid (TBA). nih.govuobaghdad.edu.iq

The protective mechanism of papaverine in this context is believed to involve the activation of the Farnesoid X receptor (FXR), a key regulator of bile acid homeostasis. nih.govresearchgate.netresearchgate.net Papaverine was found to upregulate the expression of genes regulated by FXR, such as the small heterodimer partner (SHP) and the bile salt export pump (BSEP). nih.govresearchgate.net Additionally, papaverine was shown to reduce oxidative stress by increasing antioxidant parameters and decreasing lipid peroxidation markers. nih.gov It also mitigated the inflammatory response by reducing the levels of pro-inflammatory mediators. uobaghdad.edu.iq These findings suggest that papaverine may alleviate cholestasis by modulating inflammation, oxidative stress, and activating the FXR signaling pathway. nih.gov

Neuroprotective Research Models

Papaverine has demonstrated neuroprotective effects in several animal models of neurological disorders, particularly those with a neuroinflammatory component. In a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), papaverine administration led to the recovery of dopaminergic neuronal cell death and improved locomotor activity. nih.gov The neuroprotective effects were associated with the suppression of microglial activation and the reduction of pro-inflammatory mediators in the brain. nih.gov

Further research using a microglial priming model in mice, where MPTP was followed by a sub-toxic dose of lipopolysaccharide (LPS), showed that papaverine could reverse the amplified inflammatory response and subsequent nigrostriatal dopaminergic degeneration. biomolther.orgnih.gov This study highlighted papaverine's ability to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory cascade. nih.gov The mechanism of action is thought to involve the modulation of NF-κB and CREB signaling pathways. nih.gov These findings suggest that papaverine could be a potential therapeutic candidate for neurodegenerative diseases like Parkinson's, especially those exacerbated by systemic inflammation. nih.gov

Animal Models for Investigating Biological Effects (e.g., Myocardial Necrosis)

Preclinical research utilizing animal models has been fundamental in elucidating the physiological and pathological effects of papaverine, particularly concerning its cardiovascular applications. Various animal species, including porcine (pig) and rodent (rat) models, are standard in cardiovascular research and have been employed to investigate the compound's impact on myocardial ischemia-reperfusion injury, a primary cause of myocardial necrosis. researchgate.netfrontiersin.orgdovepress.com These models allow for controlled investigations into the mechanisms underlying papaverine's effects on heart muscle and coronary vasculature.

The primary focus of these investigations has been on papaverine's direct, nonspecific relaxant effect on vascular smooth muscle. nih.govrevportcardiol.org In the context of myocardial injury, its ability to induce vasodilation is critical. Animal studies have explored how this vasodilatory action can counteract the detrimental processes seen in myocardial infarction, such as vasospasm and microvascular obstruction (the "no-reflow phenomenon"), which exacerbate tissue damage. nih.govhelsinki.fi

In porcine models of acute myocardial infarction, which are considered highly relevant to human cardiac physiology, papaverine has been applied to prevent coronary artery spasm following reperfusion. researchgate.nethelsinki.fi Such spasms can impede the restoration of blood flow to the ischemic myocardium, worsening necrosis. By maintaining vessel patency, papaverine helps to ensure that the benefits of reperfusion are maximized. helsinki.fi Furthermore, porcine models have been instrumental in using papaverine as a tool to induce maximal hyperemia (increased blood flow), which is necessary for assessing the health of the coronary microcirculation through measures like the Index of Microcirculatory Resistance (IMR). revportcardiol.org These studies show that a disrupted microvascular bed, as occurs during a heart attack, leads to a significant increase in resistance, a pathology papaverine helps to diagnose and potentially treat. revportcardiol.org

Studies on isolated rat hearts have also utilized papaverine to assess coronary microvascular reactivity. In rat models of myocardial infarction, papaverine administration has been shown to abolish the increase in coronary resistance that typically occurs in infarcted hearts, confirming its potent vasodilatory effect in a pathological state. nih.gov While some clinical trials in humans have failed to demonstrate a significant benefit when adding papaverine to cardioplegic solutions for myocardial protection during surgery, these results are noted to be in contrast to findings from animal research models, which have suggested a protective effect. nih.gov These animal studies pointed towards benefits in preserving myocardial tissue, likely through improved distribution of the cardioplegic solution and enhanced blood flow, which would theoretically reduce the extent of myocardial necrosis. nih.gov

The following table summarizes findings from representative preclinical studies where papaverine was employed to investigate biological effects relevant to myocardial health.

Interactive Data Table: Papaverine in Preclinical Animal Models for Cardiovascular Research

| Animal Model | Study Focus | Role of Papaverine | Key Endpoints / Findings | Citations |

|---|---|---|---|---|

| Porcine (Pig) | Acute Myocardial Infarction (AMI) / Ischemia-Reperfusion | Topical application to prevent coronary artery spasm after reperfusion. | The study evaluated the efficacy of a primary intervention (remote ischemic preconditioning) by measuring cardiac biomarkers (Troponin I, Creatine Kinase-MB) and infarct size. Papaverine was integral to the model to ensure vessel patency post-occlusion. | helsinki.fi |

| Porcine (Pig) | Assessment of Coronary Microcirculation | Intracoronary administration to induce maximal hyperemia for measurement of the Index of Microcirculatory Resistance (IMR). | Established baseline IMR values in a healthy porcine model. Demonstrated that disruption of the microcirculation with microspheres led to a significant increase in IMR, validating the model. | revportcardiol.org |

| Porcine (Pig) | Effect of Cardioplegia on Coronary Arterioles | Application to isolated coronary arterioles to determine the passive (maximal diameter) pressure-diameter relationship. | Used as a pharmacological tool to establish a baseline for comparing myogenic reactivity of vessels after cardiopulmonary bypass and cardioplegic arrest. | ahajournals.org |

| Rat | Myocardial Infarction (MI) / Coronary Microvascular Reactivity | Bolus administration to isolated hearts to assess coronary resistance. | Papaverine abolished the increased coronary resistance observed in infarcted hearts, confirming its active vasodilatory effect and ruling out passive compressive forces as the cause of resistance. | nih.gov |

| Animal Models (General Reference) | Myocardial Protection in Cardioplegia | Adjunct to cardioplegic solutions. | Animal research models suggested a benefit in myocardial protection, contrasting with some human clinical trial results that found no significant difference in postoperative cardiac enzyme (CPK, CPK-MB) levels. | nih.gov |

Analytical Methodologies for Papaverine Research

Chromatographic Techniques

Chromatography is a fundamental tool in the analysis of papaverine (B1678415) sulfate (B86663), allowing for the separation of the active ingredient from impurities and metabolites.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the simultaneous determination of papaverine and its related impurities. vedomostincesmp.ru This technique offers high sensitivity and reproducibility, making it suitable for quantifying papaverine in various matrices, including plasma and pharmaceutical dosage forms like injections, tablets, and suppositories. vedomostincesmp.runih.gov

A common approach involves reversed-phase HPLC, often utilizing a C18 column. vedomostincesmp.ruresearchgate.net Gradient elution is frequently employed to achieve optimal separation of papaverine from its degradation products and related substances, such as papaveraldine (B1678414) and papaverinol (B1212717). vedomostincesmp.runih.gov Detection is typically performed using a UV detector, with wavelengths around 238 nm or 254 nm proving effective. vedomostincesmp.runih.gov The use of ion-pair reagents like sodium lauryl sulfate can be incorporated into the mobile phase to enhance separation. nih.gov The sensitivity of HPLC methods can be very high, with detection limits reaching as low as 2 ng/mL in plasma samples. nih.gov

| Parameter | HPLC Method 1 vedomostincesmp.ru | HPLC Method 2 nih.gov | HPLC Method 3 researchgate.net |

| Column | Kromasil 100-5-C18, 250×4.6 mm, 5 μm | Paired-ion, reversed-phase | BEH C18 (50 × 2.1 mm, 1.7 μm) |

| Detection | 238 nm | 254 nm | Mass Spectrometry |

| Application | Purity and assay in tablets, injections, suppositories | Quantification in plasma | Determination in pericarpium papaveris |

| Sensitivity | Not specified | 2 ng/mL | 0.01 µg/kg (LOQ) |

Thin-Layer Chromatography (TLC) for Separation and Identification

Thin-Layer Chromatography (TLC) is a versatile and rapid method for the separation and identification of papaverine and its related compounds, including its oxidation products like papaverinol and papaveraldine. nih.govanalyticaltoxicology.com This technique is widely applicable for analyzing pure drug substances, pharmaceutical formulations, and biological samples. analyticaltoxicology.com

For the separation of papaverine and its oxidation products, a common stationary phase is silica (B1680970) gel. nih.gov A mobile phase consisting of chloroform (B151607) saturated with ammonia (B1221849) has proven effective. nih.gov After development, the separated spots can be visualized and subsequently extracted for quantification by other methods, such as spectrophotometry. nih.gov The use of specific spray reagents, like iodoplatinate, can aid in the identification of opium alkaloids, with narcotine sometimes showing a distinct color change that helps differentiate it from papaverine. austinpublishinggroup.com High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC, offers improved separation efficiency and is often coupled with mass spectrometry (HPTLC-MS) for definitive identification. scirp.org

| Parameter | TLC Method 1 nih.gov | HPTLC-MS Method scirp.org |

| Stationary Phase | Silica gel | Not specified |

| Mobile Phase | Chloroform saturated with ammonia | Various solvent systems |

| Detection | UV Spectrophotometry after extraction | UV absorbance and Mass Spectrometry |

| Application | Separation of papaverine and its oxidation products | Separation and identification of multiple drugs including papaverine |

| Identified Compounds | Papaverine, Papaverinol, Papaveraldine | Papaverine, Methadone, Cocaine, etc. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection and identification of papaverine and its metabolites, particularly in biological samples like urine. researchgate.netnih.gov This method offers high sensitivity and specificity, allowing for the confirmation of the presence of these compounds. nih.gov

In GC-MS analysis, papaverine and its metabolites are typically separated on a capillary column before being introduced into the mass spectrometer for detection and structural elucidation. researchgate.net The identities of the compounds are confirmed by comparing their retention times and mass spectra with those of known reference standards. nih.gov Research has shown that GC-MS can detect several metabolites of papaverine, including those formed through processes like de-methylation, hydroxylation, and conjugation with glucuronic acid or sulfate. researchgate.net One challenge with analyzing sulfated metabolites by GC-MS is that the sulfate group can cleave off in the hot injection port, which requires careful interpretation of the resulting data. nih.gov

Spectroscopic Techniques

Spectroscopic methods are indispensable for the detection, quantification, and structural characterization of papaverine sulfate.

UV-Visible Spectroscopy for Detection and Quantification

UV-Visible spectrophotometry is a simple, economical, and reliable method for the determination of papaverine content in various samples, including pharmaceutical preparations and biological tissues. nih.govugm.ac.id This technique is based on the principle that the analyte absorbs light in the UV-Visible region of the electromagnetic spectrum. ugm.ac.id